N-(3,4-DIMETHOXYPHENETHYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA
Description
N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, such as the presence of methoxy and fluoro groups, contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-12-4-6-14(11-15(12)19)21-18(22)20-9-8-13-5-7-16(23-2)17(10-13)24-3/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLRMFAZVFRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or acids, while reduction of the urea moiety may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of oncology or neurology.
Industry: As an intermediate in the production of agrochemicals or specialty materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA is not well-documented. based on its structure, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-FLUOROPHENYL)UREA
- N-(3,4-DIMETHOXYPHENETHYL)-N’-(4-METHYLPHENYL)UREA
- N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-CHLORO-4-METHYLPHENYL)UREA
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA is unique due to the presence of both methoxy and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
